molecular formula C21H23N5O2S B12126414 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B12126414
M. Wt: 409.5 g/mol
InChI Key: JERGGDHAQHBACB-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the indole family, characterized by its intricate structure. Let’s break it down:

  • Name : 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
  • Structure : It features a fused tetracyclic system with a central indole ring, a thiazole ring, and a morpholine moiety.
  • Functional Groups : Notably, it contains an amino group (NH₂) and a ketone (C=O) at specific positions.

Preparation Methods

Synthetic Routes::

  • Fischer Indole Synthesis : This classic method involves the reaction of a phenylhydrazine derivative with a ketone (such as cyclohexanone) in the presence of an acid catalyst (e.g., methanesulfonic acid). The resulting intermediate undergoes cyclization to form the indole ring .
  • Other Approaches : Literature reports may provide additional synthetic routes specific to this compound.

Industrial Production:: Unfortunately, specific industrial-scale methods for producing this compound are scarce in the literature. Further research is needed to explore large-scale synthesis.

Chemical Reactions Analysis

  • Reactivity : The compound likely undergoes various reactions typical of indole derivatives:
    • Oxidation : Oxidative processes can modify the indole ring.
    • Reduction : Reduction reactions may target functional groups.
    • Substitution : Nucleophilic substitution at the amino group or other positions.
  • Common Reagents and Conditions : These depend on the specific reaction. For example:
    • Oxidation : Oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
    • Reduction : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
    • Substitution : Various nucleophiles (e.g., amines, alkoxides).
  • Major Products : These would vary based on the reaction conditions.

Scientific Research Applications

  • Chemistry : Investigate its reactivity, explore new derivatives, and study its interactions with other molecules.
  • Biology and Medicine : Assess its potential as a drug candidate (e.g., anti-inflammatory, analgesic, or antimicrobial properties).
  • Industry : Explore applications in materials science or catalysis.

Mechanism of Action

  • Targets : Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
  • Pathways : Investigate signaling pathways influenced by its interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

13,14-dimethyl-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C21H23N5O2S/c1-13-14(2)29-20-17(13)21(27)26-19(23-20)16-6-4-3-5-15(16)18(24-26)22-7-8-25-9-11-28-12-10-25/h3-6H,7-12H2,1-2H3,(H,22,24)

InChI Key

JERGGDHAQHBACB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCCN5CCOCC5)C

Origin of Product

United States

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